1-Phenylcyclopentanecarboxamide
Overview
Description
1-Phenylcyclopentanecarboxamide is an organic compound with the molecular formula C12H15NO. It is a derivative of cyclopentanecarboxamide, where a phenyl group is attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylcyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide .
Another method involves the reduction of 1-phenylcyclopentanecarbonitrile using a reducing agent like lithium aluminum hydride (LiAlH4). This reduction converts the nitrile group to an amide group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced
Scientific Research Applications
1-Phenylcyclopentanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a drug candidate, particularly in the treatment of pain and inflammation.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific mechanical and thermal properties.
Biological Research: It has been used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been found to act as an inhibitor of certain enzymes and receptors involved in pain and inflammation pathways. For example, it has shown activity as a selective inhibitor of influenza fusion, targeting the hemagglutinin (HA) protein of the virus .
Comparison with Similar Compounds
1-Phenylcyclopentanecarboxamide can be compared with other similar compounds, such as:
1-Phenylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(2-Fluorophenyl)cyclohexanecarboxamide: Contains a fluorine substituent on the phenyl ring, which can alter its reactivity and biological activity.
1-(2-Chlorophenyl)cyclohexanecarboxamide:
1-(2-Bromophenyl)cyclohexanecarboxamide: Contains a bromine substituent on the phenyl ring, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-phenylcyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGTOKASGORSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967430 | |
Record name | 1-Phenylcyclopentane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-89-9 | |
Record name | Cyclopentanecarboxamide, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC135978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylcyclopentane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-1-CYCLOPENTANECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Phenylcyclopentanecarboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VMT9MAU7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of the cyclopentane ring in 1-Phenylcyclopentanecarboxamide compare to other related compounds in the study?
A1: While the study doesn't delve into specific conformational details for each compound, it highlights that the cycloalkane rings, including the cyclopentane ring in this compound, adopt "noticeably different conformations" []. This suggests that the cyclopentane ring might not be planar and could adopt different puckered conformations. The study emphasizes that these conformational variations contribute to the absence of isostructurality among the investigated compounds.
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